4,5,6-Trimethylnicotinamide
Overview
Description
Molecular Structure Analysis
The molecular structure of 4,5,6-Trimethylnicotinamide consists of a total of 24 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aromatic), and 1 Pyridine . The chemical formula of 4,5,6-Trimethylnicotinamide is C9H12N2O .
Physical And Chemical Properties Analysis
The molecular weight of 4,5,6-Trimethylnicotinamide is 164.20 g/mol. It is recommended to be stored in a dry, sealed place .
Scientific Research Applications
Neurodegeneration Studies:
- Trimethyltin (TMT), a toxic organotin compound similar to 4,5,6-Trimethylnicotinamide, is known to cause selective neurodegeneration in the hippocampus. This has been used to develop animal models for studying neurodegenerative diseases and epilepsy (Lee et al., 2016).
- Glial cells, when exposed to trimethyltin, release tumor necrosis factor-alpha (TNF-alpha), contributing to neuronal apoptosis and neurodegeneration (Viviani et al., 1998).
Cancer Therapy Research:
- A study on 6-aminonicotinic acid esters, structurally related to 4,5,6-Trimethylnicotinamide, showed potential in reversing the epigenetic state of distant metastatic pancreatic carcinoma cells. This suggests its potential in cancer therapy (Gao et al., 2022).
Biochemical Impact and Metabolism:
- 6-Aminonicotinamide, a variant of 4,5,6-Trimethylnicotinamide, was found to have significant effects on nucleotide metabolism and cell growth in certain conditions, indicating its biochemical significance (Hunting et al., 1985).
Neuroprotective Effects:
- Rutin, a flavonoid, was found to protect against spatial memory impairment and hippocampal neuron damage in rats induced by trimethyltin, highlighting a potential neuroprotective application against compounds like 4,5,6-Trimethylnicotinamide (Koda et al., 2008).
Pharmacological Developments:
- The compound 6-Phenylnicotinamide, structurally related to 4,5,6-Trimethylnicotinamide, has been investigated for its potential as a TRPV1 antagonist in the treatment of inflammatory pain (Westaway et al., 2008).
Future Directions
properties
IUPAC Name |
4,5,6-trimethylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-5-6(2)8(9(10)12)4-11-7(5)3/h4H,1-3H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMYAGBWHTWBIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1C)C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6-Trimethylnicotinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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